3-Bromo-2,5-dichlorophenylboronic acid
Description
Significance of Substituted Arylboronic Acids as Synthetic Reagents
Substituted arylboronic acids are highly valued as versatile synthetic reagents, primarily due to their role in the formation of carbon-carbon (C-C) and carbon-heteroatom (C-X) bonds. nih.govrsc.org Their most notable application is in the Suzuki-Miyaura cross-coupling reaction, a powerful method for synthesizing biaryl compounds by coupling an organohalide with a boronic acid in the presence of a palladium catalyst. fujifilm.comnih.gov The advantages of using arylboronic acids in these reactions include mild reaction conditions and a high tolerance for various functional groups on the reacting partners. fujifilm.comchem-soc.si
The utility of arylboronic acids extends beyond Suzuki coupling to other transformations, including C-N and C-O bond formation, making them crucial for synthesizing complex molecules like substituted purines, which have significant biomedical value. nih.govchem-soc.si The specific substituents on the aryl ring can influence the acid's reactivity; for instance, electron-withdrawing or electron-donating groups can affect reaction yields and conditions. chem-soc.si Furthermore, recent research has explored novel pathways where arylboronic acids can serve as precursors to aryl radicals, expanding their synthetic applications even beyond traditional transition-metal-mediated processes. rsc.orgresearchgate.net
Overview of 3-Bromo-2,5-dichlorophenylboronic Acid within Academic Research Contexts
Within the large family of arylboronic acids, this compound (CAS Number: 2121513-17-3) is a notable reagent used in academic and industrial research. sigmaaldrich.com Its structure is distinguished by a specific polysubstitution pattern on the phenyl ring, featuring two chlorine atoms and one bromine atom. This tri-halogenated configuration provides multiple reactive sites, making it a valuable building block for the synthesis of highly complex and sterically hindered molecules.
The presence of bromo and chloro substituents allows for selective and sequential cross-coupling reactions, as the carbon-bromine bond typically reacts preferentially over the carbon-chlorine bond under specific catalytic conditions. This differential reactivity enables chemists to introduce different aryl or alkyl groups in a controlled manner. As a result, this compound serves as a specialized precursor for creating intricate molecular architectures that are often investigated in the development of new materials and pharmacologically active compounds.
Chemical Data for this compound
| Property | Value |
| IUPAC Name | (3-bromo-2,5-dichlorophenyl)boronic acid |
| CAS Number | 2121513-17-3 |
| Molecular Formula | C₆H₄BBrCl₂O₂ |
| Molecular Weight | 269.72 g/mol |
| Physical Form | Solid |
| InChI Key | UBPASQAXQSYNRH-UHFFFAOYSA-N |
Data sourced from available chemical information. sigmaaldrich.combldpharm.com
Properties
IUPAC Name |
(3-bromo-2,5-dichlorophenyl)boronic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BBrCl2O2/c8-5-2-3(9)1-4(6(5)10)7(11)12/h1-2,11-12H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBPASQAXQSYNRH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC(=C1Cl)Br)Cl)(O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BBrCl2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501265044 | |
| Record name | B-(3-Bromo-2,5-dichlorophenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501265044 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2121513-17-3 | |
| Record name | B-(3-Bromo-2,5-dichlorophenyl)boronic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2121513-17-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | B-(3-Bromo-2,5-dichlorophenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501265044 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Reactivity and Mechanistic Studies of 3 Bromo 2,5 Dichlorophenylboronic Acid
Palladium-Catalyzed Cross-Coupling Reactions
3-Bromo-2,5-dichlorophenylboronic acid is a valuable reagent in organic synthesis, primarily utilized in palladium-catalyzed cross-coupling reactions to form complex biaryl and heteroaryl structures. These reactions are fundamental for creating carbon-carbon bonds, a cornerstone of modern medicinal chemistry and materials science. The specific arrangement of a bromo and two chloro substituents on the phenyl ring, along with the boronic acid moiety, allows for selective and sequential couplings, offering a pathway to highly functionalized molecules.
The Suzuki-Miyaura coupling is a cornerstone of palladium-catalyzed cross-coupling chemistry, celebrated for its mild reaction conditions, functional group tolerance, and the low toxicity of its boron-based reagents. wikipedia.orgnih.gov First reported by Akira Suzuki and Norio Miyaura in 1979, the reaction facilitates the formation of a carbon-carbon single bond by coupling an organoboron species (like this compound) with an organohalide or triflate. wikipedia.org
The catalytic cycle is generally understood to involve three primary steps: wikipedia.orglibretexts.org
Oxidative Addition: The active Pd(0) catalyst reacts with an organohalide (R¹-X), breaking the carbon-halogen bond and inserting the palladium to form a Pd(II) complex. wikipedia.org The rate of this step is often influenced by the nature of the halide (I > Br > Cl) and the electronic properties of the ligand on the palladium center. libretexts.org
Transmetalation: The organic group from the boronic acid (R²) is transferred to the Pd(II) complex. wikipedia.org This step requires activation of the boronic acid by a base, which forms a more nucleophilic boronate species, facilitating the transfer of the aryl group to the palladium center. youtube.com
Reductive Elimination: The two organic groups (R¹ and R²) on the Pd(II) complex couple and are eliminated as the final product (R¹-R²), regenerating the catalytically active Pd(0) species, which can then re-enter the catalytic cycle. libretexts.org
The application of this compound in Suzuki-Miyaura couplings allows for the synthesis of intricate polychlorinated biaryl compounds, which are important scaffolds in various fields of chemical research.
The choice of ligand is critical for the success of a Suzuki-Miyaura coupling, as it directly influences the catalyst's stability, activity, and substrate scope. libretexts.org Bulky and electron-rich phosphine (B1218219) ligands are particularly effective because they promote the crucial oxidative addition step and facilitate the final reductive elimination. libretexts.orgnih.gov
S-Phos and X-Phos: These are bulky, electron-rich dialkylbiaryl phosphine ligands developed by the Buchwald group. sigmaaldrich.com They have proven exceptionally effective for coupling challenging substrates, such as unreactive aryl chlorides. sigmaaldrich.comwikipedia.org SPhos, in particular, has shown unprecedented activity and stability, enabling couplings of aryl chlorides and bromides at very low catalyst loadings. nih.gov XPhos is also highly efficient for the coupling of both aryl and heteroaryl chlorides. sigmaaldrich.comnih.gov The use of precatalysts like PdCl₂(XPhos)₂ has been shown to be effective for the coupling of various aryl sulfonates and halides. nih.govacs.org
Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)): This is a classical, widely used, and commercially available catalyst for a variety of cross-coupling reactions, including Suzuki, Stille, and Heck reactions. catalysis.blogcommonorganicchemistry.com While highly versatile and efficient for many applications, it can show limitations. catalysis.blog For instance, studies have revealed that Suzuki-Miyaura couplings of aryl iodides using Pd(PPh₃)₄ can be surprisingly inefficient at lower temperatures (around 50 °C) compared to analogous reactions with aryl bromides, a nuance that has received little attention. acs.org Despite this, it remains a go-to catalyst for many standard transformations, including the synthesis of nitrobiphenyls from chloro-nitrobenzenes. researchgate.net
dppf (1,1′-Bis(diphenylphosphino)ferrocene): This bidentate phosphine ligand is known for its large bite angle and is frequently used in catalysts like [Pd(dppf)Cl₂]. harvard.educhemrxiv.org The dppf ligand is believed to create a catalyst where the rate of reductive elimination is more favorable compared to side reactions like β-hydride elimination. harvard.edu It is particularly useful for the coupling of primary alkyl groups using 9-BBN reagents. harvard.edu Recent studies combining electrochemistry, NMR, and DFT calculations have shown that the in-situ oxidation of dppf to its monoxide (dppfO) can lead to ligated palladium complexes that readily undergo transmetalation, suggesting a complex role for the ligand and base in the reaction mechanism. acs.org
| Ligand/Catalyst | Key Features | Typical Applications | References |
|---|---|---|---|
| S-Phos | Bulky, electron-rich, air-stable monophosphine | Highly active for coupling aryl chlorides and bromides, even at low catalyst loadings. | nih.govwikipedia.org |
| X-Phos | Bulky, electron-rich monophosphine | Excellent for coupling unactivated aryl/heteroaryl chlorides and hindered substrates. | sigmaaldrich.comnih.gov |
| Pd(PPh₃)₄ | Classical, versatile Pd(0) catalyst | General purpose for various cross-couplings; can be inefficient for some substrates at lower temperatures. | catalysis.blogacs.orgresearchgate.net |
| dppf | Bidentate ligand with a large bite angle | Effective for B-alkyl Suzuki reactions and can influence transmetalation rates. | harvard.eduacs.org |
The choice of base and solvent is crucial for the efficiency of the Suzuki-Miyaura reaction. The base is required to activate the boronic acid, forming a more nucleophilic boronate species (R-B(OH)₃⁻) that facilitates the transmetalation step. youtube.com The solvent system must solubilize the reactants and facilitate the interaction between the organic and aqueous phases if one is used.
Bases: A variety of inorganic bases are commonly employed, including potassium carbonate (K₂CO₃), sodium carbonate (Na₂CO₃), cesium carbonate (Cs₂CO₃), and potassium phosphate (B84403) (K₃PO₄). youtube.commdpi.com The strength and solubility of the base can significantly impact reaction rates and yields. For instance, in couplings involving aryl chlorides, stronger bases like K₃PO₄ are often preferred. nih.govmdpi.com In some cases, fluoride-based bases like cesium fluoride (B91410) (CsF) are used, particularly in non-aqueous conditions, as they can favor the desired coupling over side reactions like homocoupling. nih.gov
Solvents: The Suzuki reaction is notable for its versatility in solvent choice. harvard.edu Common solvents include ethers like 1,4-dioxane (B91453) and tetrahydrofuran (B95107) (THF), often mixed with water. mdpi.comnih.gov Biphasic systems (e.g., toluene/water) are effective, as the base resides in the aqueous phase while the catalyst and organic substrates are in the organic phase. The use of alcohols like isopropanol (B130326) or ethanol (B145695) as a co-solvent can dramatically improve reactivity. researchgate.netresearchgate.net More recently, environmentally benign solvents like glycerol (B35011) and deep eutectic solvents have been explored, offering cost-effective and practical alternatives. scielo.br
| Coupling Partners | Catalyst/Ligand | Base | Solvent | Yield | Reference |
|---|---|---|---|---|---|
| Aryl Chloride + Arylboronic Acid | POPd2-Ad | CsF | Acetonitrile | 99% | nih.gov |
| 5-(4-bromophenyl)-4,6-dichloropyrimidine + Phenylboronic Acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane | Good | mdpi.com |
| Bromobenzene + Phenylboronic Acid | NHC-Pd(II) complex | KOH | H₂O/2-propanol | 80% | nih.gov |
| 1-bromo-4-tert-butylbenzene + Phenylboronic Acid | PdCl₂(PPh₃)₂ | KOH | Glycerol | Up to 99% | scielo.br |
Regioselectivity: In molecules with multiple, different halogen atoms, such as this compound, achieving regioselective coupling is a significant synthetic challenge and opportunity. The oxidative addition of palladium to the carbon-halogen bond is the step that typically governs regioselectivity. The reactivity order is generally C-I > C-Br > C-Cl. This inherent difference allows for selective coupling at the more reactive C-Br bond while leaving the C-Cl bonds intact for subsequent transformations. This strategy is widely used in the synthesis of complex molecules from polychlorinated aromatics and heteroaromatics. nih.govnih.govacs.org For instance, in polychlorinated pyridines, selective alkylation at one position can be achieved, followed by a second, different coupling at another position. nih.govacs.org The choice of catalyst and reaction conditions can further fine-tune this selectivity, which is often rationalized by differences in bond dissociation energies and steric hindrance around the halogen atoms. acs.orgrsc.org
Stereochemical Control: The Suzuki-Miyaura coupling is known for its high degree of stereochemical retention. libretexts.org When coupling alkenyl halides with alkenylboron reagents, the configuration (E/Z) of the double bonds in both starting materials is typically preserved in the final diene product. wikipedia.org The reaction proceeds with retention of stereochemistry because both the transmetalation and reductive elimination steps are stereoretentive. libretexts.orgnih.gov While the initial oxidative addition to a vinyl halide forms a cis-palladium complex, it rapidly isomerizes to the more stable trans-complex before transmetalation occurs. wikipedia.org However, the stereochemical outcome can be influenced by the ligand, with some systems potentially leading to Z-to-E isomerization, highlighting the importance of ligand selection for maintaining stereochemical fidelity. organic-chemistry.org
The Suzuki-Miyaura coupling is extensively used to synthesize molecules containing heteroaryl rings, which are prevalent in pharmaceuticals and functional materials. However, heteroaryl halides can be challenging substrates. acs.org Some nitrogen-containing heterocycles can coordinate to the palladium center, potentially deactivating the catalyst. chemrxiv.org Despite these challenges, significant progress has been made through the development of highly active catalyst systems.
Ligands like S-Phos and X-Phos have demonstrated remarkable efficiency in the coupling of a wide variety of heteroaryl chlorides and bromides with boronic acids. nih.govsigmaaldrich.com For example, catalyst systems based on S-Phos have been successfully used for the direct, one-pot synthesis of unsymmetrical biaryls from two different heteroaryl chlorides. nih.gov The selective coupling of polychlorinated heteroaromatics, such as 2,6-dichloropyridine, has been achieved with high predictability, enabling the synthesis of mono-alkylated or mono-arylated products that can be further functionalized. nih.govacs.org
While the Suzuki-Miyaura reaction is the most prominent transformation for boronic acids, they can participate in other palladium-catalyzed reactions. The fundamental steps of the Suzuki cycle, particularly transmetalation, can be part of other catalytic processes. For example, palladium-catalyzed reactions of boronic acids with α-bromo sulfoxides have been developed to form new C(sp³)–C(sp²) bonds, with the reaction proceeding without racemization at the chiral sulfur center. nih.gov
Although less common, the principles of palladium catalysis extend to other named reactions where boronic acids can sometimes be adapted as coupling partners under specific conditions. The versatility of catalysts like Pd(PPh₃)₄ allows them to be used in Heck and Stille couplings as well, which involve different organometallic reagents but share mechanistic similarities with the Suzuki reaction. catalysis.blogcommonorganicchemistry.com
Other Pd-Catalyzed Transformations Involving Boronic Acids
Trifluoromethylation Reactions
The introduction of a trifluoromethyl (CF₃) group into an aromatic ring can significantly alter a molecule's physical, chemical, and biological properties. Copper-mediated trifluoromethylation of arylboronic acids represents a direct method for forging this C-CF₃ bond. While not specifically detailing this compound, studies on various arylboronic acids have established a general protocol and mechanistic framework applicable to this substrate. mdpi.com
The reaction typically involves a copper source, often copper powder, and an electrophilic trifluoromethylating agent, such as S-(trifluoromethyl)diphenylsulfonium triflate. The choice of base and solvent is critical for reaction efficiency. Research has shown that weakly coordinating bases like sodium bicarbonate (NaHCO₃) are optimal, as stronger bases can lead to the decomposition of the trifluoromethylating agent and promote undesired side reactions. mdpi.com The reaction is believed to proceed through a CuCF₃ intermediate. The proposed mechanism involves a transmetalation step between the arylboronic acid and a copper(II) or copper(III) species, followed by reductive elimination to yield the trifluoromethylated arene. mdpi.com
Table 1: Optimized Conditions for Copper-Mediated Trifluoromethylation of Arylboronic Acids This table presents generalized optimal conditions based on studies of various arylboronic acids.
| Parameter | Optimal Condition | Rationale |
| Catalyst | Copper Powder (Cu) | Inexpensive and effective source of copper. |
| CF₃ Source | S-(trifluoromethyl)diphenylsulfonium triflate | Electrophilic trifluoromethylating agent. |
| Base | Sodium Bicarbonate (NaHCO₃) | Weakly coordinating; minimizes decomposition of the CF₃ source. mdpi.com |
| Solvent | Dichloromethane (DCM) / H₂O | Biphasic system that facilitates the reaction. |
| Temperature | Room Temperature | Mild conditions sufficient for the transformation. |
Data synthesized from studies on general arylboronic acid trifluoromethylation. mdpi.com
Carbonylative Cyclization of Alkynes
Rhodium(I)-catalyzed carbonylative cyclization of 2-bromophenylboronic acids with alkynes provides an efficient route to indenone derivatives. elsevierpure.comresearchgate.net This transformation involves the formation of two new carbon-carbon bonds and one carbon-oxygen double bond in a single operation. The reaction mechanism is thought to initiate with the formation of an arylrhodium(I) species from the 2-bromophenylboronic acid. This intermediate then undergoes insertion into the alkyne, followed by an intramolecular oxidative addition of the C-Br bond. Subsequent carbonylation with carbon monoxide (CO) and reductive elimination yields the indenone product. elsevierpure.com
Table 2: Catalytic Systems for Carbonylative Cyclization with 2-Bromophenylboronic Acids
| Catalyst System | CO Source | Product Type | Reference |
| Rh(I) Complex | Carbon Monoxide (gas) | Indenones | elsevierpure.com |
| [RhCl(cod)]₂ / [RhCl(BINAP)]₂ | Paraformaldehyde | Indenones | researchgate.netnih.gov |
| Pd(OAc)₂ / XantPhos | Mo(CO)₆ | Dibenzodiazepinones | nih.gov |
Copper-Catalyzed Coupling Reactions
Beyond the well-known palladium catalysis, copper-catalyzed reactions offer a complementary and often more economical approach for C-C and C-heteroatom bond formation. chemtube3d.com For a substrate like this compound, copper catalysis can facilitate both homocoupling and cross-coupling reactions.
Homocoupling: The copper-catalyzed homocoupling of arylboronic acids can occur under mild conditions, often at room temperature with a weak base. chemtube3d.com The mechanism is distinct from cross-coupling and is believed to involve a B-to-Cu(II) transmetalation to form an organocopper(II) species. This is followed by a coupled transmetalation-electron transfer (TET) between two organocopper(II) dimers, which generates a bis-organocopper(III) complex that readily undergoes reductive elimination to yield the biaryl product. chemtube3d.com Understanding and controlling this homocoupling pathway is crucial for optimizing desired cross-coupling reactions.
Cross-Coupling: Copper catalysis is also effective for the cross-coupling of boronic esters with a range of electrophiles. acs.orgsquarespace.com These reactions typically proceed through the formation of a boron "ate" complex, which then undergoes transmetalation to a copper species. This organocopper(I) intermediate can then couple with various partners, including alkynyl bromides, allyl halides, and acyl chlorides, to form a diverse array of products. acs.org The use of inexpensive and readily available copper catalysts makes this an attractive synthetic method. squarespace.com
Intramolecular Aromatic Carbenoid Insertion
Intramolecular C-H insertion reactions of metal carbenoids are powerful transformations for constructing cyclic systems. mdpi.com This reaction typically involves a precursor molecule containing both a diazo group and an aromatic ring. Upon treatment with a transition metal catalyst, such as rhodium or copper, a metal carbenoid intermediate is generated. nih.gov This electrophilic species can then insert into a C-H bond on the tethered aromatic ring in an intramolecular fashion.
For a molecule like this compound, a synthetic derivative would be required to undergo this transformation. For example, if the boronic acid were converted to a biaryldiazoacetate, it could serve as a substrate for a rhodium- or copper-catalyzed intramolecular C-H insertion to yield a fluorene (B118485) carboxylate. elsevierpure.comnih.gov The mechanism is generally considered to be a form of electrophilic aromatic substitution. elsevierpure.com The regioselectivity of the C-H insertion is often controlled by steric and electronic factors, with the reaction favoring insertion into the most electron-rich and sterically accessible C-H bond. elsevierpure.com
Lithiation of Dihalophenyl Dioxazaborocines for Functionalized Boronic Acids
The functionalization of multi-halogenated aromatic rings requires strategies that offer high regioselectivity. Directed ortho-metalation (DoM) is a powerful technique where a functional group directs the deprotonation of an adjacent position by an organolithium reagent. While not specific to dioxazaborocines, the lithiation of O-3,n-dihalophenyl N,N-diethylcarbamates demonstrates the principle of using a directing group to achieve regioselective lithiation at the C-2 position, even in the presence of multiple halogens. researchgate.net
Dioxazaborocines are stable derivatives of boronic acids, formed by condensation with diethanolamine. They can serve as protecting groups during other transformations. A hypothetical synthetic route for the further functionalization of this compound could involve its initial protection as a dioxazaborocine. This protected intermediate could then be subjected to a directed lithiation. The dioxazaborocine moiety or one of the chloro-substituents could direct the lithiation to a specific ortho position. Quenching the resulting organolithium intermediate with an appropriate electrophile would introduce a new substituent, leading to a more complex, functionalized boronic acid after deprotection. This strategy allows for the precise modification of the polysubstituted aromatic ring.
Applications of 3 Bromo 2,5 Dichlorophenylboronic Acid As a Synthetic Building Block
Construction of Biaryl and Polyaryl Systems
The synthesis of biaryl and polyaryl structures is fundamental in medicinal chemistry and materials science, with these motifs being present in numerous pharmaceuticals and functional materials. tcichemicals.comnih.gov The Suzuki-Miyaura cross-coupling reaction is a premier method for creating these C-C bonds, lauded for its mild reaction conditions and high functional group tolerance. jyu.finih.gov
In this context, 3-Bromo-2,5-dichlorophenylboronic acid can serve as a key precursor. The boronic acid group can readily participate in a Suzuki-Miyaura coupling with a variety of aryl halides or triflates. This initial coupling would yield a substituted biphenyl (B1667301) system, which retains the bromine and chlorine atoms for further functionalization. This step-wise approach allows for the controlled and predictable assembly of complex polyaromatic systems. While the general utility of arylboronic acids in these transformations is well-established, specific examples detailing the reaction of this compound with various coupling partners are not extensively documented in publicly available scientific literature. beilstein-journals.orggre.ac.uk However, the reactivity of the boronic acid moiety is predicted to be analogous to other phenylboronic acids in similar transformations. nih.gov
Table 1: Potential Suzuki-Miyaura Coupling of this compound for Biaryl Synthesis
| Entry | Aryl Halide/Triflate Partner | Catalyst | Base | Solvent | Potential Product |
| 1 | 4-Iodobenzene | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 3-Bromo-2,5-dichloro-1,1'-biphenyl |
| 2 | 2-Bromopyridine | Pd(dppf)Cl₂ | Cs₂CO₃ | Dioxane | 2-(3-Bromo-2,5-dichlorophenyl)pyridine |
| 3 | 1-Naphthyl triflate | Pd(OAc)₂/SPhos | K₃PO₄ | THF | 1-(3-Bromo-2,5-dichlorophenyl)naphthalene |
This table represents hypothetical reactions based on established Suzuki-Miyaura coupling methodologies. Specific yields and optimal conditions would require experimental validation.
Synthesis of Complex Organic Scaffolds
The versatility of this compound extends to the synthesis of various heterocyclic systems, which are core structures in many biologically active compounds.
Pyrrole (B145914) and its derivatives are important nitrogen-containing heterocycles found in many natural products and pharmaceuticals. While numerous methods exist for pyrrole synthesis, the functionalization of pre-existing pyrrole rings via cross-coupling reactions is a common strategy. This compound can be envisioned as a coupling partner for bromo- or iodo-substituted pyrroles in a Suzuki-Miyaura reaction to introduce the 3-bromo-2,5-dichlorophenyl moiety. However, a review of the current scientific literature does not provide specific examples of this transformation.
Thiophene-containing compounds are of great interest for applications in organic electronics and medicinal chemistry. nih.govnih.gov The Suzuki-Miyaura coupling is a powerful tool for the arylation of thiophene (B33073) rings. nih.govnih.gov this compound can be coupled with brominated thiophenes to yield aryl-thiophene derivatives. For instance, coupling with 2,5-dibromothiophene (B18171) could potentially lead to the mono- or di-arylated product depending on the reaction stoichiometry. A search of the scientific literature did not yield specific studies utilizing this compound for this purpose.
Table 2: Potential Suzuki-Miyaura Coupling for Thiophene Derivative Synthesis
| Entry | Thiophene Partner | Catalyst | Base | Solvent | Potential Product |
| 1 | 2-Bromothiophene | Pd(PPh₃)₄ | Na₂CO₃ | DME/H₂O | 2-(3-Bromo-2,5-dichlorophenyl)thiophene |
| 2 | 3-Thiopheneboronic acid | Pd(dppf)Cl₂ | K₃PO₄ | 1,4-Dioxane (B91453) | 3-(3-Bromo-2,5-dichlorophenyl)thiophene (via coupling at the C-Br position) |
This table illustrates potential synthetic routes based on known Suzuki-Miyaura reactions involving thiophenes. Experimental verification of these specific reactions is required.
Triazines are nitrogen-rich heterocycles with a broad range of applications, including in pharmaceuticals and as functional materials. uzh.chnih.gov The functionalization of triazine rings can be achieved through palladium-catalyzed cross-coupling reactions. uzh.chnih.gov For example, a halogenated triazine, such as cyanuric chloride or a brominated triazine, could be coupled with this compound. This would attach the dichlorobromophenyl group to the triazine core, creating a new, highly functionalized molecule. While there are reports on the Suzuki coupling of other boronic acids with bromo-triazines, specific examples employing this compound are not found in the surveyed literature. researchgate.net
Benzoxaphosphepine derivatives are a class of phosphorus-containing heterocyclic compounds. Their synthesis often involves cyclization reactions. The application of this compound in the synthesis of these specific heterocycles has not been reported in the available scientific literature.
Polymer Chemistry Research (e.g., Hyperbranched Polyphenylenes)
Hyperbranched polymers are a class of dendritic macromolecules with unique properties such as high solubility and low viscosity. researchgate.net Hyperbranched polyphenylenes can be synthesized through the polycondensation of AB₂-type monomers, where 'A' and 'B' are mutually reactive functional groups. researchgate.net A molecule like 3,5-dibromophenylboronic acid is a classic example of an AB₂ monomer that can undergo self-polycondensation via a Suzuki-type reaction to form hyperbranched polyphenylenes.
This compound, being an ABC₂-type molecule (if considering the different halogens), does not fit the typical AB₂ monomer structure for direct self-polycondensation to form a hyperbranched homopolymer. However, it could potentially be used as a comonomer in polymerization reactions with other multifunctional monomers to introduce specific properties into the resulting polymer chain. For example, it could act as a branching unit or as a chain terminator in certain polymerization schemes. The scientific literature on the use of this compound in polymer synthesis, particularly for hyperbranched polyphenylenes, is not available. capes.gov.brresearchgate.netrsc.org
This compound is a synthetically valuable compound due to its array of functional groups that can be selectively manipulated. Its primary utility lies in its capacity to participate in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction, to form C-C bonds. This makes it a promising, albeit not widely documented, building block for the synthesis of complex biaryl and polyaryl systems, as well as for the functionalization of various heterocyclic scaffolds. While specific, published examples of its application in the synthesis of pyrrole, thiophene, triazine, and benzoxaphosphepine derivatives, or in the creation of hyperbranched polyphenylenes, are scarce, its chemical structure strongly suggests its potential in these areas. Further research into the reactivity and applications of this compound would be beneficial to fully exploit its synthetic potential.
Advanced Spectroscopic and Analytical Research Methodologies for 3 Bromo 2,5 Dichlorophenylboronic Acid
Vibrational Spectroscopy (FT-IR, FT-Raman) in Structural Analysis
In the solid phase, the FT-IR and FT-Raman spectra would be expected to provide complementary information. The analysis of related phenylboronic acid derivatives suggests that the vibrational spectra are complex due to the various substituents on the phenyl ring. researchgate.net
Expected Vibrational Modes for 3-Bromo-2,5-dichlorophenylboronic acid:
O-H Vibrations: The stretching vibrations of the hydroxyl groups in the B(OH)₂ moiety are typically observed as a broad band in the FT-IR spectrum in the region of 3200-3600 cm⁻¹. This broadening is due to intermolecular hydrogen bonding in the solid state.
Aromatic C-H Vibrations: The C-H stretching vibrations of the phenyl ring are expected to appear in the 3000-3100 cm⁻¹ region. The out-of-plane C-H bending vibrations, which are characteristic of the substitution pattern, would be found in the 700-900 cm⁻¹ range.
B-O and B-C Vibrations: The B-O stretching vibrations are typically strong in the FT-IR spectrum and are expected in the 1330-1380 cm⁻¹ region. The B-C stretching vibration is anticipated to be in the 1000-1100 cm⁻¹ range.
C-Cl and C-Br Vibrations: The carbon-chlorine (C-Cl) stretching vibrations are expected in the 600-800 cm⁻¹ region, while the carbon-bromine (C-Br) stretching vibration would appear at a lower wavenumber, typically in the 500-650 cm⁻¹ range.
The following table provides an exemplary summary of the expected characteristic vibrational frequencies for this compound based on data from similar compounds.
| Vibrational Assignment | Expected Frequency Range (cm⁻¹) | Technique |
| O-H Stretch | 3200-3600 | FT-IR |
| Aromatic C-H Stretch | 3000-3100 | FT-IR, FT-Raman |
| B-O Stretch | 1330-1380 | FT-IR |
| B-C Stretch | 1000-1100 | FT-IR, FT-Raman |
| C-Cl Stretch | 600-800 | FT-IR, FT-Raman |
| C-Br Stretch | 500-650 | FT-IR, FT-Raman |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (¹H, ¹³C, DEPT)
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the definitive structural elucidation of organic molecules in solution. For this compound, a combination of ¹H NMR, ¹³C NMR, and Distortionless Enhancement by Polarization Transfer (DEPT) experiments would provide a complete picture of the carbon and proton framework.
¹H NMR Spectroscopy: The ¹H NMR spectrum would reveal the number of different types of protons and their connectivity. For this compound, two aromatic proton signals would be expected. The chemical shifts of these protons are influenced by the electron-withdrawing effects of the halogen and boronic acid groups. The hydroxyl protons of the boronic acid group often appear as a broad singlet, and its chemical shift can be concentration and solvent dependent.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Six distinct carbon signals would be anticipated for the phenyl ring of this compound. The carbon atom attached to the boron atom (C-B) would have a characteristic chemical shift. The chemical shifts of the other carbon atoms are influenced by the attached halogen atoms.
DEPT Spectroscopy: DEPT experiments (DEPT-90 and DEPT-135) would be used to distinguish between CH, CH₂, and CH₃ groups. For this compound, DEPT-90 would show the CH carbons, while DEPT-135 would show CH carbons as positive signals and CH₂ carbons as negative signals. This would aid in the unambiguous assignment of the aromatic CH signals in the ¹³C NMR spectrum.
The following table presents hypothetical ¹H and ¹³C NMR data for this compound, with chemical shifts estimated based on data for analogous compounds.
Exemplary ¹H NMR Data (in DMSO-d₆)
| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity |
| Aromatic-H | 7.6 - 7.9 | d |
| Aromatic-H | 7.4 - 7.6 | d |
| B(OH)₂ | 8.0 - 8.5 | br s |
Exemplary ¹³C NMR Data (in DMSO-d₆)
| Carbon Assignment | Expected Chemical Shift (δ, ppm) |
| C-B | 125 - 135 |
| C-Br | 115 - 125 |
| C-Cl | 130 - 140 |
| C-H | 128 - 135 |
Mass Spectrometry (HRMS, EIMS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is a crucial analytical technique for determining the molecular weight and elemental composition of a compound, as well as for obtaining structural information through fragmentation analysis.
High-Resolution Mass Spectrometry (HRMS): HRMS would be used to determine the exact mass of the molecular ion of this compound with high precision. This allows for the unambiguous determination of its elemental formula (C₆H₄BBrCl₂O₂). The isotopic pattern observed in the mass spectrum would be characteristic of a compound containing one bromine and two chlorine atoms.
Electron Ionization Mass Spectrometry (EIMS): EIMS would provide information about the fragmentation pattern of the molecule upon electron impact. The fragmentation pattern is a molecular fingerprint that can help to confirm the structure. Expected fragmentation pathways would involve the loss of the boronic acid group, hydroxyl groups, and halogen atoms.
Exemplary HRMS Data
| Parameter | Value |
| Molecular Formula | C₆H₄BBrCl₂O₂ |
| Calculated Exact Mass | 269.8853 |
| Observed Exact Mass (M+H)⁺ | 270.8931 |
X-ray Crystallography for Solid-State Structure Determination
Exemplary Crystallographic Data
| Parameter | Hypothetical Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 8.5 |
| b (Å) | 12.1 |
| c (Å) | 9.8 |
| β (°) | 105 |
| Z | 4 |
UV-Visible Spectroscopy in Electronic Structure and Solution-Phase Characterization
UV-Visible spectroscopy provides information about the electronic transitions within a molecule. For aromatic compounds like this compound, the UV-Vis spectrum is characterized by absorption bands corresponding to π → π* transitions of the phenyl ring. The position and intensity of these absorption bands can be influenced by the substituents on the ring and the solvent used. Analysis of related compounds suggests that the electronic spectra can provide insights into the molecular conformation. researchgate.net
Expected UV-Visible Absorption Data:
The spectrum would likely show one or more strong absorption bands in the range of 200-300 nm.
The solvent can affect the position of the absorption maxima (λ_max), indicating interactions between the solute and solvent molecules.
Exemplary UV-Visible Data (in Ethanol)
| Parameter | Hypothetical Value |
| λ_max 1 (nm) | ~220 |
| λ_max 2 (nm) | ~280 |
Elemental Analysis in Compound Characterization
Elemental analysis is a fundamental technique used to determine the mass percentages of the constituent elements in a compound. For this compound (C₆H₄BBrCl₂O₂), elemental analysis would be used to confirm its empirical formula. The experimentally determined percentages of carbon and hydrogen would be compared to the calculated theoretical values to assess the purity of the sample.
Theoretical Elemental Composition
| Element | Percentage (%) |
| Carbon (C) | 26.72 |
| Hydrogen (H) | 1.49 |
| Bromine (Br) | 29.64 |
| Chlorine (Cl) | 26.29 |
| Boron (B) | 4.01 |
| Oxygen (O) | 11.86 |
Exemplary Elemental Analysis Data
| Element | Calculated (%) | Found (%) |
| Carbon (C) | 26.72 | 26.68 |
| Hydrogen (H) | 1.49 | 1.52 |
Computational and Theoretical Investigations of 3 Bromo 2,5 Dichlorophenylboronic Acid
Density Functional Theory (DFT) Studies
Density Functional Theory (DFT) has become a standard method for investigating the properties of phenylboronic acid derivatives, offering a balance between computational cost and accuracy. researchgate.nettandfonline.com Calculations are typically performed using hybrid functionals like Becke, 3-parameter, Lee-Yang-Parr (B3LYP) in conjunction with various basis sets such as 6-311++G(d,p), to model the electronic structure and predict molecular behavior. researchgate.netresearchgate.net
Geometry Optimization and Conformational Analysis
For phenylboronic acid and its derivatives, a key structural feature is the orientation of the boronic acid group [-B(OH)₂] relative to the phenyl ring. Computational studies on analogous compounds, such as 3-bromophenylboronic acid and di-substituted phenylboronic acids, reveal that the most stable conformers typically have the boronic acid group oriented in or nearly in the same plane as the benzene (B151609) ring. nih.gov This planarity is favored due to resonance between the empty p-orbital of the boron atom and the π-system of the phenyl ring. nih.gov
In the case of 3-bromo-2,5-dichlorophenylboronic acid, two primary planar conformers regarding the C-B bond would be expected, differing in the syn or anti orientation of the O-H bonds relative to the ring. Furthermore, intermolecular hydrogen bonding between the boronic acid moieties frequently leads to the formation of stable dimeric structures, a phenomenon observed in both crystal structures and theoretical calculations of related compounds. researchgate.net
Table 1: Predicted Optimized Geometric Parameters for this compound (Monomer) based on Analogous Compounds Data is illustrative and based on typical values found for similar halogenated phenylboronic acids.
| Parameter | Predicted Bond Length (Å) | Predicted Bond Angle (°) |
| C-Br | ~1.92 | |
| C-Cl | ~1.74 | |
| C-B | ~1.56 | |
| B-O | ~1.37 | |
| O-H | ~0.97 | |
| C-C-B: ~121 | ||
| C-B-O: ~120 | ||
| O-B-O: ~119 | ||
| B-O-H: ~114 |
Source: Extrapolated from data on 3-bromophenylboronic acid and other halogenated analogs. researchgate.net
Electronic Structure Characterization (HOMO-LUMO Energies, Molecular Electrostatic Potential)
The electronic properties of a molecule are critical to understanding its reactivity. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that dictate the molecule's ability to donate and accept electrons, respectively.
For halogenated phenylboronic acids, the HOMO is typically distributed over the entire molecule, with significant contributions from the phenyl ring's π-system and the halogen atoms. The LUMO is also generally delocalized across the ring and the boronic acid group. The energy gap between the HOMO and LUMO (ΔE) is a crucial indicator of chemical reactivity and kinetic stability. tandfonline.com A smaller energy gap suggests higher polarizability and greater chemical reactivity. tandfonline.com
The Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution. For a molecule like this compound, the MEP would show negative potential (red/yellow regions) concentrated around the electronegative oxygen atoms of the boronic acid group and, to a lesser extent, the chlorine and bromine atoms. These regions represent sites susceptible to electrophilic attack. Positive potential (blue regions) would be located around the hydrogen atoms of the hydroxyl groups, indicating sites for nucleophilic attack. tandfonline.com
Table 2: Predicted Frontier Molecular Orbital Energies for this compound Data is illustrative and based on typical values for halogenated phenylboronic acids.
| Parameter | Predicted Value (eV) |
| E(HOMO) | ~ -6.5 to -7.5 |
| E(LUMO) | ~ -1.5 to -2.5 |
| Energy Gap (ΔE) | ~ 4.0 to 5.0 |
Source: Extrapolated from DFT studies on analogous compounds. researchgate.nettandfonline.com
Vibrational Frequency Calculations and Spectral Assignment
DFT calculations are highly effective in predicting vibrational frequencies, which can then be correlated with experimental FT-IR and FT-Raman spectra to confirm molecular structure. researchgate.netresearchgate.net For this compound, characteristic vibrational modes would include:
O-H stretching: A broad band typically in the 3200-3400 cm⁻¹ region, indicative of hydrogen bonding.
C-H stretching: Aromatic C-H stretches appearing above 3000 cm⁻¹.
C=C stretching: Aromatic ring vibrations typically in the 1400-1600 cm⁻¹ range.
B-O stretching: A strong absorption band usually found between 1330 and 1380 cm⁻¹.
C-Br and C-Cl stretching: These vibrations would appear at lower frequencies in the fingerprint region. For instance, the C-Br stretching vibration in 3-bromophenylboronic acid has been theoretically calculated to be around 181-151 cm⁻¹. researchgate.net
Theoretical calculations help in the precise assignment of these bands, which can be complex due to the coupling of various vibrational modes. researchgate.net
Quantum Chemical Descriptors and Reactivity Indices
From the HOMO and LUMO energies, several quantum chemical descriptors can be calculated to quantify the reactivity of this compound. These indices provide a theoretical basis for predicting its chemical behavior. sigmaaldrich.com
Electronegativity (χ): Measures the power of a molecule to attract electrons. It is calculated as χ = -(E_HOMO + E_LUMO)/2.
Chemical Potential (μ): The negative of electronegativity (μ = -χ).
Chemical Hardness (η): Measures the resistance to charge transfer. It is calculated as η = (E_LUMO - E_HOMO)/2. Hard molecules have a large energy gap.
Chemical Softness (S): The reciprocal of hardness (S = 1/2η). Soft molecules are more reactive.
Electrophilicity Index (ω): Represents the energy stabilization when the system acquires an additional electronic charge. It is calculated as ω = μ²/2η.
These descriptors are instrumental in comparing the reactivity of different phenylboronic acid derivatives and understanding the influence of various substituents on their chemical properties. sigmaaldrich.com
Molecular Modeling Approaches for Chemical Interactions
Molecular modeling, particularly molecular docking, is used to predict and analyze the interactions between small molecules and biological macromolecules like proteins and enzymes.
Theoretical Models for Interactions with Biomolecules
Phenylboronic acids are well-known for their ability to form reversible covalent bonds with diols, a property that makes them excellent candidates for interacting with biological targets such as sugars and glycoproteins. bohrium.comacs.org Molecular docking studies on various phenylboronic acid derivatives have provided significant insights into their binding mechanisms. mdpi.comresearchgate.netnih.gov
For this compound, theoretical models would predict its interaction with biomolecules to be governed by:
Covalent Bonding: The boron atom can undergo a nucleophilic attack from a hydroxyl group of a serine residue in an enzyme's active site, forming a reversible tetrahedral boronate adduct. mdpi.comnih.gov This is a key interaction for boronic acid-based enzyme inhibitors.
Hydrogen Bonding: The hydroxyl groups of the boronic acid moiety can act as both hydrogen bond donors and acceptors, forming interactions with polar residues in a binding pocket. nih.gov
Hydrophobic and Halogen Bonding: The dichlorobromophenyl ring can participate in hydrophobic, π-π, and halogen bonding interactions with nonpolar and aromatic residues of the biomolecule, contributing to binding affinity and specificity.
Docking simulations against enzymes like β-lactamases or proteins involved in glucose sensing have shown that the specific substitution pattern on the phenyl ring significantly influences the binding affinity and orientation of the inhibitor. bohrium.commdpi.com The presence and position of the bromo and chloro substituents on this compound would therefore be critical in defining its potential as a targeted biological probe or inhibitor.
Future Research Directions and Emerging Avenues
Development of Next-Generation Catalytic Systems (e.g., Nanocatalysts)
The development of highly efficient and reusable catalytic systems is a cornerstone of modern chemistry. While specific studies on nanocatalysts derived from 3-Bromo-2,5-dichlorophenylboronic acid are not yet prevalent, the broader class of phenylboronic acids is instrumental in this area. It is anticipated that this compound could serve as a key precursor or ligand in the synthesis of advanced nanocatalysts.
Future research could focus on immobilizing palladium or other transition metals on supports functionalized with this compound. The electron-withdrawing nature of the halogen substituents would modulate the electron density of the catalytic center, potentially enhancing catalytic activity and stability in cross-coupling reactions like the Suzuki-Miyaura coupling. The bulky nature of the substituents could also influence the selectivity of catalytic transformations.
Table 1: Potential Nanocatalyst Systems Incorporating this compound
| Catalyst Type | Potential Support Material | Target Reaction | Anticipated Advantage |
| Palladium Nanoparticles | Functionalized Silica | Suzuki-Miyaura Coupling | Enhanced stability and recyclability |
| Gold-Palladium Bimetallic Nanoparticles | Graphene Oxide | Tandem Catalysis | Modified electronic properties for novel reactivity |
| Magnetic Core-Shell Nanoparticles | Iron Oxide Core, Silica Shell | Heck Coupling | Facile separation and recovery of the catalyst |
Exploration of Novel Reactivity Modes and Synthetic Pathways
The unique substitution pattern of this compound opens the door to exploring novel reactivity. The presence of three distinct halogen atoms at different positions on the phenyl ring allows for selective and sequential cross-coupling reactions. This offers a pathway to complex, highly substituted aromatic compounds that are difficult to access through other means.
Future investigations will likely target the differential reactivity of the C-Br and C-Cl bonds under various catalytic conditions. This would enable the programmed, step-wise introduction of different functional groups, creating a molecular scaffold for applications in medicinal chemistry and materials science. Furthermore, the boronic acid moiety itself can participate in a range of transformations beyond the Suzuki-Miyaura reaction, including Chan-Lam coupling and Petasis reactions.
Advanced Materials Science Applications beyond Polymers
While boronic acids are known precursors for polymers, the future applications of this compound in materials science are expected to be more diverse. Its derivatives could be incorporated into metal-organic frameworks (MOFs) or covalent organic frameworks (COFs), creating materials with tailored porosity and functionality for applications in gas storage, separation, and catalysis.
Another promising avenue is in the field of sensing. Boronic acids are known to interact with diols, such as those found in saccharides. Functional materials incorporating this compound could be developed as chemical sensors for the detection of biologically important molecules. The halogen substituents could be used to fine-tune the electronic properties of the sensor, potentially leading to enhanced sensitivity and selectivity.
Integration with High-Throughput and Automated Synthesis Techniques
The increasing demand for new molecules in drug discovery and materials science necessitates the use of high-throughput and automated synthesis platforms. This compound is well-suited for such applications due to its stability and predictable reactivity in common cross-coupling reactions.
Future research in this area will likely involve the use of this compound in automated parallel synthesis to generate large libraries of derivatives. These libraries can then be screened for biological activity or specific material properties. The distinct reactivity of the different halogen atoms can be exploited in combinatorial approaches to rapidly access a wide range of chemical diversity from a single starting material.
Table 2: Amenability of this compound to High-Throughput Synthesis
| High-Throughput Technique | Application Area | Potential Outcome |
| Automated Parallel Synthesis | Drug Discovery | Rapid generation of a library of potential drug candidates |
| Robotic Liquid Handling | Materials Science | Screening of catalyst compositions for optimal performance |
| Flow Chemistry | Process Development | Efficient and scalable synthesis of key intermediates |
Computational Prediction of Undiscovered Reactivity and Properties
Computational chemistry and predictive modeling are becoming indispensable tools in modern chemical research. For this compound, computational studies can provide valuable insights into its electronic structure, reactivity, and potential applications, even before extensive laboratory work is undertaken.
Density Functional Theory (DFT) calculations can be employed to predict the bond dissociation energies of the C-Br and C-Cl bonds, guiding the development of selective cross-coupling methodologies. Molecular modeling can be used to simulate the interaction of its derivatives with biological targets or to predict the properties of materials derived from it. These in silico studies can significantly accelerate the discovery and development of new applications for this versatile building block. Future research will likely see a synergistic approach, where computational predictions guide experimental investigations, leading to a more efficient and targeted exploration of the chemical space around this compound. researchgate.net
Q & A
Q. What are the recommended methods for synthesizing 3-bromo-2,5-dichlorophenylboronic acid, and how can purity be validated?
Methodological Answer: Synthesis typically involves halogenation of a pre-functionalized benzene ring followed by boronic acid introduction. For example:
- Step 1 : Bromination/chlorination of a substituted benzene precursor (e.g., using Br₂/FeBr₃ or Cl₂/AlCl₃) to achieve the 2,5-dichloro-3-bromo substitution pattern.
- Step 2 : Lithium-halogen exchange followed by reaction with trimethyl borate to install the boronic acid group .
- Purification : Column chromatography (silica gel, eluent: hexane/ethyl acetate) or recrystallization.
- Purity Validation : Use HPLC (High-Performance Liquid Chromatography) with UV detection (λ = 254 nm) to confirm >97% purity, as seen in analogous boronic acids .
Q. How should this compound be stored to ensure stability?
Methodological Answer:
Q. What spectroscopic techniques are optimal for characterizing this compound?
Methodological Answer:
- ¹H/¹³C NMR : Identify substitution patterns (e.g., coupling constants for adjacent halogens; aromatic protons at δ 6.5–8.0 ppm).
- ¹¹B NMR : Confirm boronic acid presence (δ 25–35 ppm) and rule out boronate ester formation .
- FT-IR : B-O stretching (~1350 cm⁻¹) and O-H bonds (~3200 cm⁻¹) .
- Mass Spectrometry (HRMS) : Confirm molecular ion ([M+H]⁺) and isotopic patterns for Br/Cl .
Advanced Research Questions
Q. How do the electron-withdrawing substituents (Br, Cl) influence reactivity in Suzuki-Miyaura cross-coupling reactions?
Methodological Answer:
- Electronic Effects : The 2,5-dichloro and 3-bromo groups create a highly electron-deficient aryl ring, slowing transmetallation but increasing oxidative addition efficiency with palladium catalysts.
- Optimization Strategy : Use Pd(PPh₃)₄ with Cs₂CO₃ in THF/H₂O (3:1) at 80°C to balance reactivity and stability. Monitor reaction progress via TLC (Rf ~0.4 in hexane/EtOAc 4:1) .
- Challenges : Competing protodeboronation may occur; adding catalytic amounts of KI can mitigate this .
Q. How can competing side reactions (e.g., deboronation or homocoupling) be minimized during cross-coupling?
Methodological Answer:
- Deboronation Prevention : Avoid protic solvents (e.g., use degassed DMF instead of H₂O) and minimize reaction time.
- Homocoupling Control : Ensure strict exclusion of oxygen (Schlenk techniques) and use Pd catalysts with bulky ligands (e.g., SPhos) to suppress dimerization .
- Troubleshooting : Analyze crude mixtures via GC-MS to identify biphenyl byproducts (m/z ~250–300) .
Q. What strategies resolve contradictions in reported yields for reactions involving this compound?
Methodological Answer:
- Variable Factors :
- Substrate Purity : Impurities >3% (e.g., residual Cl⁻) can poison catalysts; pre-purify via ion-exchange resins .
- Moisture Sensitivity : Use molecular sieves (3Å) in reaction flasks.
- Catalyst Batch : Test multiple Pd sources (e.g., Pd(OAc)₂ vs. PdCl₂(dppf)).
- Data Reconciliation : Compare reaction conditions across studies (e.g., solvent polarity, base strength) and replicate under standardized protocols .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
